4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid
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Overview
Description
4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C12H10O5.
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, depending on the specific compound and target .
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another approach includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions activated by the methoxy and acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzofuran derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
2-Acetyl-7-methoxybenzofuran: This compound shares a similar structure but lacks the carboxylic acid group.
7-Methoxy-2-benzofuranyl methyl ketone: Another related compound with similar functional groups but different substitution patterns.
Uniqueness: 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6(13)7-3-4-9(16-2)11-8(7)5-10(17-11)12(14)15/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJZCFGUIUGHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(OC2=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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